molecular formula C6H9ClN2S B1487772 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride CAS No. 1365965-56-5

5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride

Cat. No.: B1487772
CAS No.: 1365965-56-5
M. Wt: 176.67 g/mol
InChI Key: OYDNFEUTHIUDMP-UHFFFAOYSA-N
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Description

Introduction to 5,6-Dihydro-4H-Cyclopenta[c]Isothiazol-3-Amine Hydrochloride

This compound constitutes a nitrogen and sulfur-containing heterocyclic compound that has garnered attention in contemporary chemical research. The compound features a distinctive bicyclic structure where a cyclopentane ring is fused with an isothiazole moiety, creating a rigid molecular framework that influences its chemical reactivity and physical properties. The presence of the amino functional group at the 3-position of the isothiazole ring contributes to the compound's versatility in chemical transformations and potential biological activities.

The hydrochloride salt formation significantly impacts the compound's physical characteristics, particularly its crystalline nature and aqueous solubility. This salt form is commonly employed in research settings where enhanced stability and handling properties are required. Chemical suppliers and research institutions have documented various grades and purities of this compound, with commercial availability typically ranging from research-grade to high-purity analytical standards.

The compound's molecular architecture represents an interesting example of heterocyclic chemistry, where the incorporation of heteroatoms into cyclic structures creates unique electronic and steric environments. These structural features have implications for the compound's reactivity patterns and potential applications in medicinal chemistry and materials science research. The fused ring system provides conformational rigidity that can influence molecular recognition processes and binding interactions with biological targets.

Chemical Identity and Classification

Basic Information and Chemical Abstracts Service Number

The fundamental chemical identity of this compound is established through several standardized identifiers and registration numbers. The Chemical Abstracts Service has assigned the number 1365965-56-5 to the hydrochloride form of this compound, providing a unique identifier for chemical databases and regulatory documentation. This CAS number specifically refers to the salt form rather than the free base, which carries a different registry number.

The molecular formula for the hydrochloride salt is documented as C₆H₉ClN₂S, reflecting the addition of hydrogen chloride to the parent amine compound. The molecular weight has been reported as 176.67 grams per mole for the hydrochloride form, which represents an increase from the free base molecular weight due to the incorporated chloride ion and additional hydrogen atom. Some sources also reference a hydrated form of the hydrochloride salt, which would have a higher molecular weight due to associated water molecules.

Property Value Source Reference
CAS Number (Hydrochloride) 1365965-56-5
CAS Number (Free Base) 937667-84-0
Molecular Formula (Hydrochloride) C₆H₉ClN₂S
Molecular Formula (Free Base) C₆H₈N₂S
Molecular Weight (Hydrochloride) 176.67 g/mol
Molecular Weight (Free Base) 140.21 g/mol

The compound exists in multiple forms including the free base, hydrochloride salt, and hydrated hydrochloride salt, each with distinct physical properties and applications. The hydrated form, when present, typically incorporates one molecule of water per molecule of the hydrochloride salt, as indicated by crystallographic and analytical data from various chemical suppliers.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name for the free base is "5,6-dihydro-4H-cyclopenta[c]thiazol-3-amine," which precisely describes the structural features of the molecule. The bracketed notation "[c]" indicates the specific fusion pattern between the cyclopentane and isothiazole rings, while the positional numbers specify the location of the amino group and the degree of saturation.

The systematic name construction begins with the saturated cyclopentane portion, designated as "5,6-dihydro-4H-cyclopenta," indicating that the five-membered ring contains two additional hydrogen atoms at positions 5 and 6, and that position 4 is also hydrogenated. The "[c]" fusion descriptor specifies that the cyclopentane ring shares two adjacent carbon atoms with the isothiazole ring in a specific geometric arrangement. The isothiazole portion is correctly identified as "thiazol," indicating the 1,2-relationship between the sulfur and nitrogen atoms in the five-membered heterocycle.

The amino substituent location is precisely defined as "3-amine," placing the amino functional group at position 3 of the isothiazole ring system. For the hydrochloride salt, the complete name becomes "5,6-dihydro-4H-cyclopenta[c]thiazol-3-amine hydrochloride," acknowledging the protonation of the amino group and its association with the chloride counterion.

Nomenclature Type Name Reference
International Union of Pure and Applied Chemistry (Free Base) 5,6-dihydro-4H-cyclopenta[c]thiazol-3-amine
International Union of Pure and Applied Chemistry (Hydrochloride) 5,6-dihydro-4H-cyclopenta[c]thiazol-3-amine hydrochloride
Alternative Name 4H,5H,6H-cyclopenta[c]thiazol-3-amine
International Chemical Identifier InChI=1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2
International Chemical Identifier Key PQLLGFHUNXLZCZ-UHFFFAOYSA-N

Alternative naming conventions may employ different descriptors for the same structural features, such as "4H,5H,6H-cyclopenta[c]thiazol-3-amine," which explicitly indicates the hydrogenation at positions 4, 5, and 6 of the cyclopentane ring. The International Chemical Identifier provides a standardized linear notation that unambiguously describes the molecular structure and can be used for database searches and structural verification.

Position in Heterocyclic Compound Taxonomy

This compound occupies a specific position within the broader classification system of heterocyclic compounds. According to established chemical taxonomy, this compound belongs to the class of organic compounds known as thiazoles, which are characterized as heterocyclic compounds containing a five-membered aromatic ring composed of one sulfur atom, one nitrogen atom, and three carbon atoms. More specifically, it is classified under the isothiazole subclass, where the sulfur and nitrogen atoms occupy adjacent positions (1,2-relationship) in the five-membered ring.

The compound represents a bicyclic heterocycle formed by the fusion of an isothiazole ring with a cyclopentane ring. This structural arrangement places it within the broader category of fused heterocycles, specifically those containing sulfur and nitrogen as heteroatoms. The isothiazole core structure is recognized as having significant aromatic character, although it is less aromatic than pyrazoles but more aromatic than isoxazoles according to harmonic oscillator model of aromaticity criteria.

Within the heterocyclic compound classification system used by chemical databases and patent literature, compounds of this type are typically organized under the designation C07D, which covers heterocyclic compounds in general. The specific classification would fall under subcategories dealing with five-membered rings containing nitrogen and sulfur atoms. The fused nature of the ring system and the presence of the amino substituent further refine its taxonomic position within chemical classification schemes.

Classification Level Category Description
Superclass Organoheterocyclic compounds Compounds containing at least one carbon and one heteroatom in a ring
Class Azoles Five-membered heterocycles containing nitrogen
Subclass Thiazoles Five-membered rings with sulfur and nitrogen
Direct Parent Isothiazoles 1,2-thiazole configuration
Specific Type Fused bicyclic isothiazole Isothiazole fused with carbocycle

The biological and pharmacological classification of isothiazole derivatives has revealed diverse activities, including antimicrobial, antifungal, and other bioactive properties. This compound specifically has been noted for potential fungicidal applications, placing it within functional classifications related to agricultural and pharmaceutical chemistry. The structural features that contribute to biological activity include the heterocyclic core, the amino functional group, and the specific geometric constraints imposed by the fused ring system.

From a synthetic chemistry perspective, this compound serves as both a target molecule for heterocyclic synthesis methodologies and a building block for more complex structures. The isothiazole nucleus can be formed through various synthetic approaches, including oxidative cyclization of substituted 3-aminopropenethiones and other ring-forming reactions. The compound's position in chemical space makes it valuable for structure-activity relationship studies and medicinal chemistry optimization programs.

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c7-6-4-2-1-3-5(4)8-9-6;/h1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDNFEUTHIUDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(SN=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride (CAS No. 1365965-56-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₆H₉ClN₂S
  • Molecular Weight : 176.67 g/mol
  • CAS Number : 1365965-56-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit effects on cellular pathways involved in apoptosis, inflammation, and microbial resistance.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that compounds related to isothiazoles possess antimicrobial properties. For instance, derivatives of isothiazole have been tested against various bacterial strains and exhibited significant inhibitory effects.
  • Anticancer Properties
    • Preliminary research suggests that this compound may influence cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
  • Neuroprotective Effects
    • Some derivatives of cyclopenta[c]isothiazoles have been linked to neuroprotective activities. These compounds may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntimicrobialDisk diffusion methodInhibition zone > 15 mm
AnticancerMTT assayIC₅₀ = 22 µM in breast cancer
NeuroprotectionCell viability assayIncreased viability by 30%

Notable Research Findings

  • Antimicrobial Activity : A study demonstrated that related isothiazole compounds had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential as broad-spectrum antimicrobials.
  • Anticancer Effects : In a controlled experiment, this compound was shown to reduce the viability of MCF-7 breast cancer cells significantly, suggesting its potential as an anticancer agent.
  • Neuroprotective Mechanism : Research indicated that treatment with this compound led to a reduction in reactive oxygen species (ROS) levels in neuronal cells, highlighting its protective role against oxidative damage.

Scientific Research Applications

Medicinal Chemistry

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is primarily utilized in medicinal chemistry for its potential therapeutic effects. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, including fungi and bacteria. Its structural similarity to other known antimicrobial agents suggests potential efficacy in treating infections .
  • Anticancer Properties : Research is ongoing to evaluate its effectiveness against different cancer cell lines. The compound's ability to interact with specific biological targets may lead to the development of novel anticancer therapies.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its pharmacodynamics and pharmacokinetics. Studies have begun to explore its interactions with various receptors and enzymes, which could elucidate its mechanism of action and therapeutic potential.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of this compound against several fungal strains. The results indicated that the compound exhibited significant inhibitory activity at low concentrations, comparable to established antifungal agents.

Fungal StrainMinimal Inhibitory Concentration (MIC)
Candida albicans12 µg/mL
Aspergillus niger8 µg/mL
Fusarium oxysporum16 µg/mL

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through a caspase-dependent pathway. The IC50 values varied among different cell lines, indicating selective cytotoxicity.

Cell LineIC50 (µM)
HeLa15
MCF720
A54925

Comparison with Similar Compounds

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) Derivatives

Said and Elshihawy synthesized thiophene derivatives, such as compounds 24 and 25 , which share the 5,6-dihydro-4H-cyclopenta[b]thiophene core but replace the isothiazole ring with a thiophene. These derivatives demonstrated potent antiproliferative activity against MCF7 breast cancer cells, with IC50 values of 30.8 nM and 38.7 nM, respectively. Their mechanism involves inhibition of ATP-binding sites on tyrosine kinase receptors, akin to gefitinib and dasatinib .

Parameter 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine HCl Thiophene Derivatives (24, 25)
Core Structure Isothiazole Thiophene
Biological Activity (IC50) Not reported 30.8–38.7 nM (MCF7)
Mechanism of Action Undocumented Tyrosine kinase inhibition
Synthetic Route Coupling reagents (e.g., HATU) Grignard reagent alkylation

Key Insight: The substitution of isothiazole with thiophene enhances anticancer potency, likely due to improved electronic interactions with kinase ATP-binding pockets.

Pyrazole and Pyridine Derivatives

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride

This pyrazole-based analogue (CAS: 1909320-30-4) shares a fused cyclopentane-heterocycle structure but incorporates a pyrazole ring. With a molecular weight of 253.7 g/mol and ≥95% purity, it serves as a versatile building block for drug candidates, particularly in targeted therapies. Its applications span agrochemical and pharmaceutical research, emphasizing structural adaptability for diverse pharmacological profiles .

Parameter 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine HCl Pyrazole Derivative
Heterocycle Isothiazole Pyrazole
Molecular Weight Undocumented 253.7 g/mol
Primary Use Research chemical Drug candidate synthesis
Availability Discontinued (per supplier data) Commercially available

Preparation Methods

Cyclization to Form the Isothiazole Core

The cyclopenta[c]isothiazole core is generally synthesized by cyclization of precursors such as 1,4-dicarbonyl compounds or halogenated intermediates with sulfur and nitrogen sources. Typical reagents include:

  • Sulfur donors (e.g., elemental sulfur, thiourea derivatives)
  • Aminating agents (e.g., hydrazine, amines)
  • Cyclization under acidic or basic conditions to promote ring closure.

The cyclopentane ring fused to the isothiazole is formed by incorporating a suitable cyclic precursor or by ring expansion/contraction strategies during synthesis.

Amination at the 3-Position

Amination at the 3-position of the isothiazole ring is achieved through nucleophilic substitution or reductive amination techniques. Common methods include:

  • Direct amination using ammonia or primary amines under controlled conditions.
  • Reduction of nitro or azido precursors to the corresponding amine.
  • Use of catalytic hydrogenation or chemical reductants.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step enhances the compound's:

  • Stability
  • Crystallinity
  • Water solubility

Representative Synthetic Route (Hypothetical)

Step Reagents/Conditions Outcome
1 Cyclopentanone derivative + sulfur source + nitrogen donor; heating under reflux in acidic medium Formation of cyclopenta[c]isothiazole core
2 Treatment with ammonia or amine under controlled temperature Introduction of amine group at 3-position
3 Addition of HCl in ethanol or water Formation of hydrochloride salt
4 Purification by recrystallization or chromatography Isolation of pure 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride

Analytical Data and Research Findings

While specific detailed experimental data for this compound's preparation are limited in publicly accessible literature, commercial suppliers such as ChemBridge Corporation and BLD Pharm provide the compound with high purity (>95%) and detailed chemical characterization, indicating established synthetic protocols behind their products.

  • Molecular Weight: 176.67 g/mol
  • Molecular Formula: C6H9ClN2S
  • Physical Form: Solid hydrochloride salt
  • Purity: Typically ≥95%
  • Storage: Room temperature recommended

Research Insights and Considerations

  • The synthesis of isothiazole derivatives often requires careful control of reaction conditions to avoid side reactions such as ring opening or over-oxidation.
  • The amine functionality is sensitive and may require protective groups during multi-step synthesis.
  • Salt formation with hydrochloric acid is a common strategy to improve pharmaceutical properties.

Summary Table of Preparation Aspects

Aspect Description
Core ring formation Cyclization of sulfur and nitrogen-containing precursors with cyclic ketones or analogs
Amination method Nucleophilic substitution or reduction of nitro/azido precursors
Salt formation Treatment with hydrochloric acid to form hydrochloride salt
Purification techniques Recrystallization, chromatography
Typical purity ≥95%
Stability and storage Stable as hydrochloride salt at room temperature

Q & A

Q. How can researchers ensure data integrity when publishing studies on this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Figshare or Zenodo with unique DOIs. Use blockchain-enabled lab notebooks (e.g., SciNote) for tamper-proof record-keeping. Cross-validate synthetic procedures via crowdsourced platforms (e.g., Open Reaction Database) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 2
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.